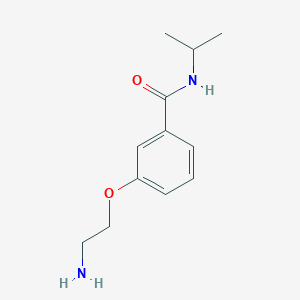

3-(2-Aminoethoxy)-N-isopropylbenzamide

Overview

Description

Molecular Structure Analysis

The molecular structure of “3-(2-Aminoethoxy)-N-isopropylbenzamide” would likely show the presence of polar bonds due to the electronegativity differences between nitrogen, oxygen, and hydrogen atoms . This could result in the compound having significant dipole-dipole interactions and potentially hydrogen bonding.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form an acid and an amine . The ether group could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis

Based on its structure, “3-(2-Aminoethoxy)-N-isopropylbenzamide” is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent, with the compound likely being more soluble in polar solvents due to its polar functional groups .Scientific Research Applications

Material Science and Surface Functionalization

- Silica Surface Modification : Research demonstrates the optimization of silica surface functionalization with 3-aminopropyltriethoxysilane (APTES), highlighting the importance of controlled surface chemistry for enhancing adhesion between silica and various materials. This has implications for creating advanced composites and biomolecular lab-on-a-chip devices (Howarter & Youngblood, 2006).

Catalysis

- Palladium-Catalyzed Reactions : Studies on the palladium iodide catalyzed oxidative carbonylation of 2-alkynylbenzamides show the formation of functionalized isoindolinone and isobenzofuranimine derivatives under varying conditions, indicating the role of specific chemical functionalities in facilitating diverse catalytic pathways (Mancuso et al., 2014).

Drug Delivery

- Magnetic Nanoparticles for Anticancer Drug Delivery : The development of APTES-coated magnetite nanoparticles as carriers for the anticancer drug Curcumin showcases the application of amino-functionalized materials in targeted drug delivery systems, offering a potential method for enhancing therapeutic efficacy (Sundar et al., 2014).

Anticorrosive Materials

- Epoxy Monomer as Corrosion Inhibitor : Research on the synthesis of a new epoxy monomer, tetraglycidyl-1,2-aminobenzamide (ER), and its application as a corrosion inhibitor for carbon steel in acidic solution underscores the utility of amine-functionalized compounds in protecting industrial materials against corrosion (Dagdag et al., 2019).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 3-(2-Aminoethoxy)-N-isopropylbenzamide are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These enzymes play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for various physiological processes including muscle contraction and nerve impulse transmission .

Mode of Action

3-(2-Aminoethoxy)-N-isopropylbenzamide acts by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . By inhibiting sodium-potassium ATPase, the compound increases intracellular sodium levels, which reverses the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . The stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the reuptake of calcium into the sarcoplasmic reticulum, thereby increasing the availability of calcium for muscle contraction .

Biochemical Pathways

The action of 3-(2-Aminoethoxy)-N-isopropylbenzamide affects the calcium signaling pathway, which is crucial for muscle contraction and relaxation . By modulating the activities of sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2, the compound influences the intracellular calcium dynamics, thereby affecting the contraction and relaxation of muscles .

Result of Action

The modulation of sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 activities by 3-(2-Aminoethoxy)-N-isopropylbenzamide leads to changes in intracellular calcium dynamics . This results in enhanced muscle contraction and relaxation, which could potentially improve heart function in conditions such as heart failure .

properties

IUPAC Name |

3-(2-aminoethoxy)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-9(2)14-12(15)10-4-3-5-11(8-10)16-7-6-13/h3-5,8-9H,6-7,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKYATZKZMMDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

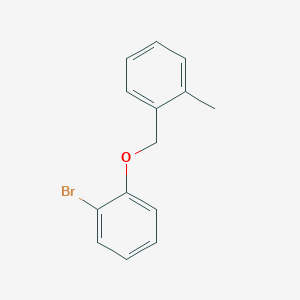

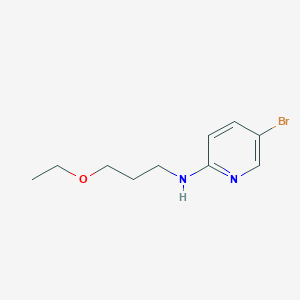

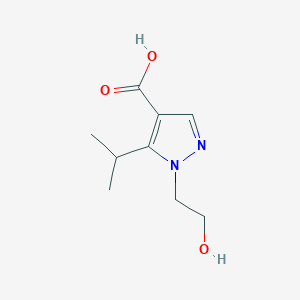

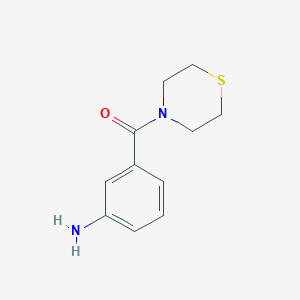

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)

![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)

![2-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B1518869.png)

![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

![4-[4-(Cyanomethyl)phenoxy]benzoic acid](/img/structure/B1518878.png)